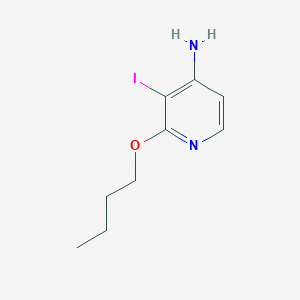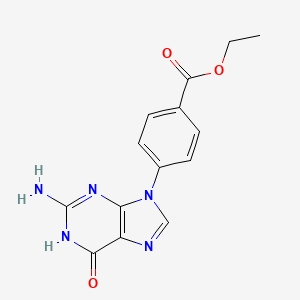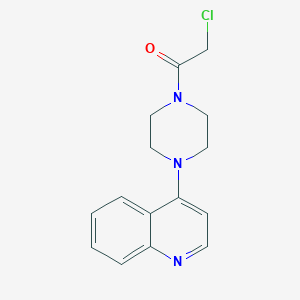
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3-(4-metiltiofen-2-il)naftaleno-1,4-diona es un compuesto químico que pertenece a la clase de las naftoquinonas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-3-(4-metiltiofen-2-il)naftaleno-1,4-diona típicamente involucra la reacción de 2,3-dicloro-1,4-naftoquinona con 4-metiltiofen-2-ilamina en presencia de una base como el bicarbonato de sodio. La reacción se lleva a cabo en un ambiente anhidro, a menudo utilizando metanol como solvente. La mezcla de reacción se agita a bajas temperaturas (0 °C) y se monitorea mediante cromatografía en capa fina (TLC). Después de la finalización, el producto se aísla por filtración y recristalización .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final a través de técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-3-(4-metiltiofen-2-il)naftaleno-1,4-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la parte quinona a hidroquinona.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para reemplazar el átomo de cloro.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona. Las reacciones de sustitución pueden resultar en una amplia gama de naftoquinonas sustituidas .
Aplicaciones Científicas De Investigación
2-Cloro-3-(4-metiltiofen-2-il)naftaleno-1,4-diona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Las actividades biológicas del compuesto, como las propiedades antimicrobianas y anticancerígenas, son de interés para desarrollar nuevos agentes terapéuticos.
Medicina: Se están realizando investigaciones para explorar su potencial como un
Propiedades
Número CAS |
64833-82-5 |
|---|---|
Fórmula molecular |
C15H9ClO2S |
Peso molecular |
288.7 g/mol |
Nombre IUPAC |
2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H9ClO2S/c1-8-6-11(19-7-8)12-13(16)15(18)10-5-3-2-4-9(10)14(12)17/h2-7H,1H3 |
Clave InChI |
CNTVGBVGEIRMEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)

![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)



